
6,7-Dibromoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring. The presence of bromine atoms at the 6 and 7 positions of the quinoxaline ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-6,7-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed:
Substitution Reactions: Various substituted quinoxalines depending on the nucleophile used.
Reduction Reactions: 6,7-Dihydroquinoxaline derivatives.
Oxidation Reactions: Quinoxaline-6,7-dione.
科学研究应用
6,7-Dibromoquinoxaline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized quinoxalines.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors for detecting metal ions and pH changes.
Medicine: Research has explored its potential as an anticancer agent and its role in the development of pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including optoelectronic devices and polymers with unique optical and electronic properties.
作用机制
The mechanism of action of 6,7-Dibromoquinoxaline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets can vary, but the presence of bromine atoms enhances its reactivity and binding affinity .
相似化合物的比较
6,7-Dibromoquinoxaline can be compared with other brominated quinoxalines and related heterocyclic compounds:
6,7-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
6,7-Diaminoquinoxaline: Contains amino groups instead of bromine, used in the synthesis of polyaza- and polyoxadiazamacrocycles.
2,3-Dibromoquinoxaline: Bromine atoms at different positions, resulting in distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC 名称 |
6,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |
InChI 键 |
UYFYNKCGCHMTQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
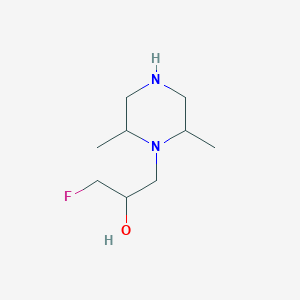
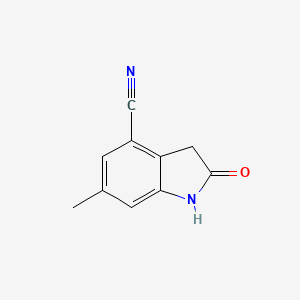
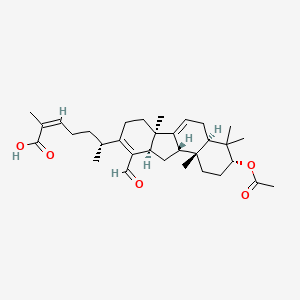
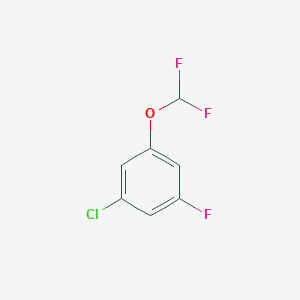


![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)
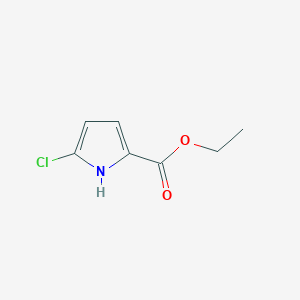

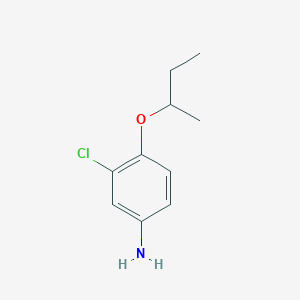
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
